molecular formula C18H20N2O5 B12173075 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide

1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B12173075
M. Wt: 344.4 g/mol
InChI Key: CRUWPRYEMGFYQX-UHFFFAOYSA-N
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Description

1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

    Acylation: The hydroxyl group at the 7-position of the coumarin ring is acylated using acetic anhydride to form 7-acetoxy-4-methylcoumarin.

    Piperidine Introduction: The acetylated coumarin is then reacted with piperidine-4-carboxamide under appropriate conditions to introduce the piperidine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of green solvents, catalysts, and other environmentally friendly procedures to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of chromenones exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . The introduction of the piperidine moiety may enhance these properties by improving solubility and bioavailability.

Antioxidant Properties

Chromone derivatives are also recognized for their antioxidant activities. The presence of hydroxyl groups in the structure can facilitate the scavenging of free radicals, potentially leading to protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

Preliminary studies suggest that 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, providing a basis for further investigation into their therapeutic potential in inflammatory diseases .

Cancer Research

The compound's structural features indicate potential applications in cancer therapy. Chromenones have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Case studies have highlighted the effectiveness of related compounds in various cancer models, suggesting that this compound could be explored in this context .

Neurological Disorders

Given the piperidine component, there is potential for applications in treating neurological disorders. Piperidine derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. This opens avenues for research into their use in conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityShowed significant inhibition against multiple bacterial strains.
Antioxidant PropertiesDemonstrated effective free radical scavenging capabilities.
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in vitro.
Cancer ResearchInduced apoptosis in various cancer cell lines, suggesting therapeutic potential.

Mechanism of Action

The mechanism of action of 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.

    4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another coumarin derivative with different functional groups.

    7-hydroxycoumarin: A naturally occurring coumarin with similar structural features.

Uniqueness

1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide is unique due to the presence of both the coumarin and piperidine moieties, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide , also known as a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes current knowledge regarding its biological effects, particularly its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula of the compound is C18H20N2OC_{18}H_{20}N_{2}O, and it features a coumarin scaffold that is known for its versatility in medicinal chemistry. The structure can be represented as follows:

Structure 1 7 hydroxy 4 methyl 2 oxo 2H chromen 3 yl acetyl piperidine 4 carboxamide\text{Structure }\text{1 7 hydroxy 4 methyl 2 oxo 2H chromen 3 yl acetyl piperidine 4 carboxamide}

Antimicrobial Activity

Research has indicated that coumarin derivatives exhibit significant antimicrobial properties. A study reported that various derivatives, including those based on the coumarin scaffold, demonstrated activity against a range of bacteria and fungi. The specific compound was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Candida albicans64

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects on cancer cell lines such as PC3 (prostate cancer) and DU145. The IC50 values reflect a dose-dependent decrease in cell viability:

Cell Line IC50 (µg/mL) Time (h)
PC340.1 ± 7.924
DU14598.14 ± 48.324

The mechanism of action appears to involve the induction of apoptosis through chromatin condensation and DNA damage, leading to cell cycle arrest .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. In animal models, it was shown to reduce inflammation markers significantly when administered at doses of 10 mg/kg . The reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 indicates its potential for treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of coumarin derivatives in clinical settings:

  • Case Study on Prostate Cancer : A clinical trial involving patients with advanced prostate cancer treated with coumarin derivatives showed promising results, with a notable decrease in PSA levels after treatment .
  • Study on Antimicrobial Resistance : Research focusing on the use of coumarin derivatives against antibiotic-resistant strains demonstrated that these compounds could restore sensitivity to conventional antibiotics .

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

1-[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H20N2O5/c1-10-13-3-2-12(21)8-15(13)25-18(24)14(10)9-16(22)20-6-4-11(5-7-20)17(19)23/h2-3,8,11,21H,4-7,9H2,1H3,(H2,19,23)

InChI Key

CRUWPRYEMGFYQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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